N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide
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Overview
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide is a complex organic compound that draws attention due to its intriguing structure and versatile chemical properties. Characterized by its integration of morpholine, thiadiazole, and carboxamide moieties, this compound holds significant potential across various scientific disciplines, particularly in medicinal chemistry and industrial applications.
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It is known that benzo[c][1,2,5]thiadiazole-based compounds can act as potential visible-light organophotocatalysts . This suggests that the compound might interact with its targets through light-induced processes.
Biochemical Pathways
Benzo[c][1,2,5]thiadiazole-based compounds have been used as fluorescent sensors, indicating that they may interact with biochemical pathways involving fluorescence .
Result of Action
It is known that benzo[c][1,2,5]thiadiazole-based compounds can act as potential visible-light organophotocatalysts , suggesting that they may induce changes at the molecular and cellular levels through light-induced processes.
Action Environment
As a potential visible-light organophotocatalyst , the compound’s action might be influenced by light conditions in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide generally follows a multi-step protocol:
Step 1: : Synthesize the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole core by subjecting a benzothiadiazole derivative to oxidation with appropriate reagents.
Step 2: : Functionalize the thiadiazole core by introducing the ethyl linker through alkylation reactions under controlled temperature and solvent conditions.
Step 3: : Couple the functionalized thiadiazole intermediate with morpholine-4-carboxamide using amide bond-forming reactions facilitated by coupling agents such as carbodiimides, typically in an anhydrous solvent environment.
Industrial Production Methods
Scaling up for industrial production may involve optimized reaction parameters such as:
Use of high-throughput reactors to ensure consistent yields.
Process intensification to minimize reaction times and energy input.
Implementation of greener solvents and catalysts to adhere to environmental regulations.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide is susceptible to various chemical transformations:
Oxidation: : The thiadiazole ring can undergo further oxidation to yield sulfone derivatives.
Reduction: : The carboxamide group may be reduced to amines under hydride conditions.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the thiadiazole and morpholine moieties.
Common Reagents and Conditions Used
Oxidation: : Peroxides, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, borane complexes.
Substitution: : Halogenating agents, Grignard reagents.
Major Products Formed from These Reactions
Oxidation Products: : Sulfone derivatives.
Reduction Products: : Primary and secondary amines.
Substitution Products: : Various substituted morpholine and thiadiazole derivatives.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of complex organic molecules.
Serves as a ligand in coordination chemistry due to its ability to form stable complexes.
Biology
Investigated for its potential as an enzyme inhibitor in biochemical assays.
Acts as a molecular probe in studying cellular pathways.
Medicine
Explored for its antimicrobial and anticancer properties.
Functions as a scaffold in drug design for targeting specific biological receptors.
Industry
Utilized in the development of advanced materials with unique electronic properties.
Employed as a stabilizing agent in polymer science.
Comparison with Similar Compounds
Similar compounds include:
N-(2-(benzo[c][1,2,5]thiadiazol-1-yl)ethyl)morpholine-4-carboxamide: : Lacks the methyl group and the dioxidobenzo functionality, resulting in different electronic properties.
N-(2-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide: : Similar in structure but without the dioxidobenzo group, which affects its reactivity and applications.
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide's unique combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable entity in various scientific and industrial fields.
There you go—a detailed dive into a fascinating compound. Did anything in particular catch your interest?
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c1-16-12-4-2-3-5-13(12)18(23(16,20)21)7-6-15-14(19)17-8-10-22-11-9-17/h2-5H,6-11H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJCGPRNOVUKSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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